Caspase-6 inhibitor II

Description

Caspase-6 Inhibitor II, commonly referred to as Z-VEID-FMK, is a cell-permeable, irreversible inhibitor that selectively targets caspase-5. It contains the tetrapeptide sequence Val-Glu-Ile-Asp (VEID), which mimics the caspase-6 cleavage site, and is modified with a fluoromethyl ketone (FMK) warhead to covalently bind the catalytic cysteine residue (Cys163) in the enzyme’s active site . This inhibitor is widely used in apoptosis studies to block caspase-6-mediated cleavage of substrates such as lamin A/C, nuclear mitotic apparatus protein (NuMA), and huntingtin . This compound exhibits high specificity, with minimal cross-reactivity against other executioner caspases (e.g., caspase-3 and -7) under physiological conditions .

Properties

IUPAC Name |

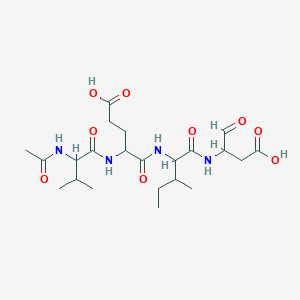

4-[(2-acetamido-3-methylbutanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O9/c1-6-12(4)19(22(35)24-14(10-27)9-17(31)32)26-20(33)15(7-8-16(29)30)25-21(34)18(11(2)3)23-13(5)28/h10-12,14-15,18-19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUFGGNCJRWMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Synthesis of the VEID-CHO Motif

The VEID-CHO sequence is synthesized on a Rink amide resin to ensure C-terminal amidation. Key steps include:

-

Resin swelling : Pre-treatment with dimethylformamide (DMF) for 30 minutes.

-

Fmoc deprotection : Using 20% piperidine in DMF (2 × 5 minutes).

-

Amino acid coupling : Activation of Fmoc-Asp(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Val-OH with O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N-hydroxy-7-azabenzotriazole (HOAt) in DMF.

-

Aldehyde functionalization : The C-terminal aldehyde is introduced using Fmoc-aminooxyacetic acid (Fmoc-Aoa-OH) , followed by cleavage of the Fmoc group and oxidation with NaIO₄ to generate the aldehyde moiety.

Conjugation to the Cell-Penetrating Peptide

The CPP sequence (AAVALLPAVLLALLAP) is synthesized separately using analogous SPPS protocols. Conjugation to VEID-CHO occurs via native chemical ligation (NCL) at a glycine-thioester junction, ensuring minimal side reactions. The final product is acetylated at the N-terminus to enhance stability.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide mixtures are purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). The target elutes at ~65% Solvent B, with purity >95% confirmed by analytical HPLC.

Table 1: HPLC Purification Parameters

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Flow rate | 1.0 mL/min |

| Gradient | 20–80% B over 30 minutes |

| Detection | UV at 220 nm |

Mass Spectrometry (MS)

Electrospray ionization-mass spectrometry (ESI-MS) confirms molecular identity:

Formulation and Stability Assessment

Solubility and Stock Preparation

This compound is solubilized in dimethyl sulfoxide (DMSO) at 10 mM, with aliquots stored at -20°C. Dilutions in assay buffer (e.g., 50 mM HEPES, pH 7.4) yield working concentrations ≤20 µM, maintaining solvent concentrations ≤2% to avoid cytotoxicity.

Stability Profiling

-

Short-term stability : >90% activity retained after 24 hours at 4°C.

-

Long-term stability : No degradation observed after 6 months at -80°C.

Functional Validation in Enzymatic Assays

Fluorometric Activity Assay

Caspase-6 inhibition is quantified using Z-VEID-AFC (7-amino-4-trifluoromethylcoumarin) as a substrate. Recombinant human caspase-6 (10 nM) is incubated with inhibitor (0–50 µM) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, pH 7.4). Fluorescence (λₑₓ = 400 nm, λₑₘ = 505 nm) is measured after 2 hours.

Table 2: Inhibitory Potency of this compound

| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) |

|---|---|---|

| This compound | 2.0 ± 0.3 | 1.5 ± 0.2 |

| Z-VEID-fmk | 5.8 ± 1.1 | 4.2 ± 0.9 |

Cell-Based Validation

In RAW264.7 macrophages, 20 µM this compound reduces IL-4-induced M2 polarization by suppressing arginase-1 (58% decrease) and MMP-9 (72% decrease) expression, confirming target engagement.

Comparative Analysis with Alternative Inhibitors

This compound demonstrates superior selectivity compared to pan-caspase inhibitors (e.g., Z-VAD-fmk) and allosteric inhibitors (e.g., C13, Kᵢ = 13 µM). Its cell-permeable design enables in vivo applications, as evidenced by tumor xenograft studies showing reduced metastasis .

Chemical Reactions Analysis

Types of Reactions: Caspase-6 inhibitor II primarily undergoes covalent binding reactions with the active site cysteine of caspase-6. This interaction is crucial for its inhibitory activity. The compound may also participate in other types of reactions, such as oxidation and reduction, depending on the specific functional groups present in its structure .

Common Reagents and Conditions: The synthesis and reactions of this compound often involve the use of organic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and mild temperatures to maintain the stability of the peptide substrates. Reducing agents, such as dithiothreitol (DTT), may be used to prevent oxidation of the active site cysteine .

Major Products: The primary product of the reaction between this compound and caspase-6 is a covalent complex formed between the inhibitor and the enzyme. This complex effectively blocks the enzymatic activity of caspase-6, preventing the cleavage of cellular substrates and subsequent apoptosis .

Scientific Research Applications

Cancer Research

Caspase-6 plays a critical role in tumor biology, influencing processes such as cell invasion and metastasis. Recent studies have highlighted its involvement in breast cancer cell invasion through the modulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. Inhibition of caspase-6 using Caspase-6 Inhibitor II has been shown to suppress tumor cell invasion by reducing the expression of these MMPs in tumor-associated macrophages (TAMs) .

Case Study: Breast Cancer

- Objective : Investigate the role of caspase-6 in breast cancer cell invasion.

- Method : Use of this compound in conjunction with IL-4 stimulation in macrophages.

- Findings : Inhibition led to decreased levels of MMP-2 and MMP-9, suggesting a potential therapeutic avenue for targeting caspase-6 in cancer immunotherapy .

Neurodegenerative Diseases

Caspase-6 is implicated in neurodegenerative disorders, where its activation contributes to neuronal cell death. The inhibition of caspase-6 has been proposed as a strategy to mitigate neurodegeneration, particularly in conditions such as Alzheimer's disease and stroke.

Case Study: Stroke

- Objective : Evaluate the protective effects of caspase-6 inhibition in ischemic brain injury.

- Method : Administration of this compound in animal models subjected to middle cerebral artery occlusion (MCAO).

- Findings : The inhibitor significantly reduced neuronal death and improved functional outcomes post-stroke, indicating its potential as a neuroprotective agent .

Immunology

Recent research has identified caspase-6 as a regulatory molecule in immune responses, particularly in the activation of alternatively activated macrophages (M2). By modulating the expression of anti-inflammatory cytokines and MMPs, caspase-6 influences macrophage behavior and tumor microenvironment dynamics.

Case Study: Macrophage Activation

- Objective : Explore the role of caspase-6 in M2 macrophage activation.

- Method : Use of this compound to assess changes in cytokine profiles after IL-4 stimulation.

- Findings : Inhibition resulted in decreased expression of arginase-1 and IL-10, highlighting caspase-6's role in regulating macrophage polarization .

Development of Chemical Tools

The development of selective chemical reagents for investigating caspase activity has been enhanced by the use of inhibitors like this compound. These tools allow for more precise studies into caspase function and substrate specificity.

Chemical Reagents Developed

| Type | Description |

|---|---|

| Fluorescent substrates | Coumarin-based substrates for real-time imaging |

| Irreversible inhibitors | Designed for specific inhibition of caspase activity |

| Aggregation-induced emission (AIE) luminogens | Distinguish between different caspases |

These reagents have enabled researchers to monitor caspase activation dynamics and substrate cleavage events with high specificity .

Mechanistic Insights

Understanding the mechanisms by which caspase-6 operates has been crucial for developing targeted therapies. Studies have shown that zinc can mediate allosteric inhibition of caspase-6, providing insights into potential regulatory pathways that can be exploited therapeutically .

Mechanism of Action

Caspase-6 inhibitor II exerts its effects by covalently binding to the active site cysteine of caspase-6. This binding prevents the enzyme from cleaving its substrates, thereby inhibiting its activity. The molecular target of this compound is the catalytic cysteine residue within the active site of caspase-6 . The inhibition of caspase-6 activity disrupts the apoptotic signaling pathways, leading to reduced cell death and potential therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Key Research Findings

This compound in Disease Models

- In Huntington’s disease, Z-VEID-FMK reduced mutant huntingtin cleavage and improved neuronal survival in YAC128 mice .

- In ovarian cancer cells, pretreatment with Z-VEID-FMK restored PTEN levels, reversing cisplatin-induced chemoresistance .

Competitive vs. Uncompetitive Inhibition

- Peptidic inhibitors (e.g., VEID-CHO, Z-VEID-FMK) compete with natural substrates, limiting efficacy in high-substrate environments. In contrast, uncompetitive inhibitors like Compound 3 show enhanced potency under these conditions .

Broad-Spectrum Limitations

Data Tables

Table 1. Caspase-6 Inhibitor Pharmacokinetics

| Property | Z-VEID-FMK | VEID-CHO | Compound 3 |

|---|---|---|---|

| Cell Permeability | Yes | No | Yes |

| Reversibility | Irreversible | Reversible | Irreversible |

| Therapeutic Potential | Research tool | Research tool | Clinical candidate |

Biological Activity

Caspase-6 is a cysteine protease that plays a pivotal role in programmed cell death, neurodegeneration, and various diseases, including Alzheimer's disease and Huntington's disease. The development of inhibitors targeting caspase-6, such as Caspase-6 Inhibitor II, has garnered significant attention due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and implications based on diverse research findings.

Caspase-6 is known for its unique role in apoptosis and neurodegeneration. It is activated through various pathways and cleaves specific substrates that contribute to cellular dysfunction. The inhibition of caspase-6 can prevent the cleavage of critical proteins involved in neurodegenerative processes.

- Zinc-Mediated Allosteric Inhibition : Research indicates that zinc can allosterically inhibit caspase-6 by locking it into an inactive conformation. This mechanism suggests that metal ions may influence caspase activity and could be leveraged in drug development .

- Inhibition in Viral Pathogenesis : A study demonstrated that pharmacological inhibition or genetic depletion of caspase-6 significantly reduced virus replication in models of SARS-CoV-2 infection. The cleavage of viral proteins by caspase-6 was shown to suppress type I interferon (IFN-I) expression, highlighting the enzyme's role in viral pathogenesis .

- Substrate-Based Inhibition : Novel peptides designed based on the huntingtin cleavage site have shown promise in inhibiting caspase-6 activity. These peptides not only reduce mutant huntingtin toxicity but also protect against motor deficits in animal models .

Efficacy in Neurodegenerative Diseases

Caspase-6 has been implicated in the pathogenesis of Alzheimer's disease (AD) and Huntington's disease (HD). The following table summarizes key findings regarding the efficacy of caspase-6 inhibitors in these conditions:

Case Studies

- Alzheimer's Disease : In post-mortem analyses, active caspase-6 was found within neurofibrillary tangles and neuritic plaques, suggesting its involvement in AD pathology. Inhibition of this enzyme has been proposed as a therapeutic strategy to mitigate cognitive decline associated with aging and neurodegeneration .

- Huntington's Disease : A study utilizing a peptide inhibitor demonstrated that continuous administration protected transgenic mice from behavioral deficits related to mutant huntingtin expression. This indicates that targeting caspase-6 may represent a viable therapeutic approach for HD .

Q & A

Q. What experimental assays are commonly used to evaluate caspase-6 inhibition efficacy in vitro?

Caspase-6 inhibition is typically assessed using fluorometric or colorimetric assays that measure cleavage of synthetic substrates (e.g., VEID-afc). A standardized protocol involves:

- Enzyme activity measurement : Pre-incubate recombinant caspase-6 with inhibitors, then add substrate to quantify residual activity via fluorescence. Background wells (buffer only) and 100% activity controls (enzyme + solvent) are essential for normalization .

- IC50 determination : Test inhibitor concentrations in triplicate, calculate % inhibition relative to controls, and plot dose-response curves. For example, Z-VEID-FMK (a covalent inhibitor) shows IC50 values in the nanomolar range .

- Specificity validation : Parallel testing against other caspases (e.g., caspase-3/-7) using DEVD-based substrates to confirm selectivity .

Q. How do researchers distinguish caspase-6-specific effects from off-target caspase activation in apoptosis studies?

- Pharmacological inhibitors : Use selective caspase-6 inhibitors (e.g., Z-VEID-FMK) alongside pan-caspase inhibitors (e.g., Z-VAD-FMK) to isolate caspase-6-dependent effects. For instance, in irofulven-induced DNA fragmentation, Z-VEID-FMK suppressed apoptosis, while caspase-3/-7 inhibitors had minimal impact .

- Genetic knockdown : siRNA targeting caspase-6 in cell models (e.g., macrophages) can validate phenotypic changes, such as reduced arginase-1 expression in IL-4-treated cells .

- Substrate cleavage analysis : Monitor caspase-6-specific substrates (e.g., lamin A, huntingtin) via Western blot to confirm pathway-specific activity .

Q. What in vitro and ex vivo models are used to study caspase-6 inhibition in neurodegenerative diseases?

- Neuronal cultures : Primary human neurons microinjected with active caspase-6 exhibit apoptosis, reversible with Z-VEID-FMK .

- Ex vivo tissue : Human lung tissue infected with MERS-CoV showed reduced viral replication and cytokine release when treated with Z-VEID-FMK, highlighting caspase-6's role in viral pathogenesis .

- Transgenic models : BACHD mice (Huntington’s disease model) treated with substrate-based inhibitors (e.g., huntingtin-derived peptides) demonstrated improved motor function, supporting caspase-6's therapeutic relevance .

Advanced Research Questions

Q. How do structural studies inform the design of selective caspase-6 inhibitors?

- Allosteric inhibition : Molecular docking and crystallography reveal that inhibitors like pep419 bind to caspase-6 zymogens at non-active sites, preventing conformational activation. This mechanism avoids cross-reactivity with active caspases-3/-7 .

- Substrate-dependent inhibition : Uncompetitive inhibitors (e.g., compounds described by Heise et al.) bind only to enzyme-substrate complexes, with selectivity influenced by the substrate’s P1′ residue. HDX-MS studies mapped dynamic changes in caspase-6’s L2 and L4 loops during activation, guiding inhibitor design .

- Pharmacophore modeling : Virtual screening of compounds like Les-3833 identified hydrophobic interactions with Leu61/Ala269 and hydrogen bonds with catalytic residues, achieving high Pharmacophore-Fit Scores (e.g., 56.19) .

Q. What conflicting data exist regarding caspase-6’s role in apoptosis, and how can they be resolved?

- Contradiction : Some studies report caspase-6 as an executioner caspase in neuronal apoptosis , while others implicate it in inflammatory PANoptosis (e.g., ZBP1-mediated cell death during viral infection) .

- Resolution strategies :

- Context-specific assays : Use tissue-specific models (e.g., neurons vs. macrophages) to dissect divergent roles.

- Multi-omics profiling : Combine transcriptomics (e.g., p53-regulated caspase-6 expression ) with proteomics to identify upstream regulators.

- Cross-inhibition studies : Compare effects of covalent (Z-VEID-FMK) vs. allosteric (pep419) inhibitors to clarify mechanistic pathways .

Q. How does caspase-6 interact with transcriptional regulators like p53 in disease contexts?

- Transcriptional regulation : In Huntington’s disease models, mutant huntingtin enhances p53 nuclear translocation, upregulating caspase-6 mRNA and cleavage of lamin A. Pifithrin-α (p53 inhibitor) reverses this effect, linking transcriptional control to apoptosis .

- Feedback loops : Caspase-6 cleaves p53 substrates (e.g., amyloid precursor protein), potentially amplifying neurotoxicity in Alzheimer’s disease. Dual targeting of p53 and caspase-6 may synergize in therapeutic strategies .

Q. What challenges arise in translating caspase-6 inhibitors to in vivo applications?

- Blood-brain barrier (BBB) penetration : Peptide-based inhibitors (e.g., pep419) require cell-penetrating sequences or nanoparticle delivery for CNS access .

- Toxicity : Early caspase inhibitors caused off-target effects due to pan-caspase activity. Newer allosteric inhibitors (e.g., uncompetitive binders) show improved selectivity but require rigorous PK/PD profiling .

- Disease stage specificity : In BACHD mice, caspase-6 inhibition rescued motor deficits in pre-symptomatic but not late-stage models, emphasizing early therapeutic windows .

Methodological Considerations

Q. How can researchers validate caspase-6 inhibitor specificity in complex biological systems?

- Activity-based protein profiling (ABPP) : Use fluorescent probes (e.g., biotinylated VEID-CHO) to label active caspase-6 in lysates, followed by pull-down and MS identification .

- CRISPR/Cas9 knockout : Generate caspase-6−/− cell lines to confirm inhibitor-dependent phenotypes (e.g., reduced IL-10 in macrophages) .

- Cross-species validation : Test inhibitors in human vs. murine caspase-6 isoforms to account for structural variations impacting efficacy .

Q. What emerging techniques are advancing caspase-6 inhibitor discovery?

- Hydrogen/deuterium exchange mass spectrometry (HDX-MS) : Maps conformational dynamics during caspase-6 activation, identifying cryptic binding pockets for allosteric inhibitors .

- Cryo-EM : Resolves zymogen and active states of caspase-6, aiding structure-based drug design .

- Phage display screening : Identifies peptide inhibitors (e.g., pep419) by targeting caspase-6 zymogens, a strategy distinct from active-site inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.